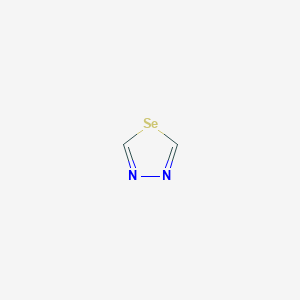

1,3,4-Selenadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Selenadiazole is a useful research compound. Its molecular formula is C2H2N2Se and its molecular weight is 133.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,3,4-Selenadiazoles exhibit a range of biological activities that make them valuable in medicinal chemistry. Some key pharmacological properties include:

- Antitumor Activity : Numerous studies have shown that 1,3,4-selenadiazole derivatives possess significant anticancer properties. For instance, compounds such as isopropyl benzo[c][1,2,5]selenadiazole-5-carboxylate demonstrated broad inhibition against various cancer cell lines (IC50 values ranging from 27.81 μM to 125.2 μM) . These compounds can induce apoptosis in cancer cells and have shown selectivity between cancerous and normal cells .

- Antioxidant Properties : Selenadiazoles have been reported to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. This property is crucial for developing drugs aimed at preventing or treating oxidative stress-related diseases .

- Anti-inflammatory and Analgesic Effects : Certain derivatives have been incorporated into anti-inflammatory medications due to their ability to reduce inflammation and provide pain relief .

- Antibacterial and Antiviral Activities : The compounds have also shown promise as antibacterial and antiviral agents, making them candidates for further development in infectious disease treatment .

Case Study: Antitumor Mechanism

A study investigated the mechanism by which selenadiazole derivatives induce apoptosis in MCF-7 breast cancer cells. The results indicated that these compounds increase the sub-G1 fraction of cells in a dose-dependent manner, suggesting effective cell cycle arrest leading to apoptosis .

Agricultural Applications

In agriculture, 1,3,4-selenadiazoles are utilized as:

- Fungicides : The compounds have shown efficacy against various fungal pathogens, providing a potential alternative to conventional fungicides .

- Pesticides : Their ability to interact with biological systems makes them suitable for developing new pesticides that are less harmful to the environment compared to traditional chemicals .

Material Science Applications

The unique properties of 1,3,4-selenadiazoles extend into material science:

- Corrosion Inhibitors : These compounds can form stable complexes with metal ions, thereby serving as effective corrosion inhibitors in various industrial applications .

- Thermotropic Liquid Crystals : Some derivatives exhibit thermotropic liquid crystalline behavior, which can be exploited in display technologies and other applications where liquid crystal materials are required .

Data Table: Synthesis Yields

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KI (20 mol%) | DMSO | 150 | 71 |

| 2 | NH₄I (20 mol%) | DMSO | 150 | 35 |

| 3 | TBAI (20 mol%) | DMSO | 150 | 51 |

Análisis De Reacciones Químicas

Three-Component Cascade Reactions

Modern methods emphasize one-pot, multicomponent approaches for efficiency. Representative protocols include:

For example, the I₂/DMSO method involves:

-

Condensation of arylaldehydes with hydrazine to form diimine intermediates.

-

Radical-mediated selenium incorporation via iodine radicals (generated from I₂/DMSO).

Radical Pathway in I₂/DMSO Catalysis

Control experiments with TEMPO/BHT confirmed a radical mechanism:

-

Step 1 : I₂ → 2I- under thermal activation.

-

Step 2 : I- abstracts H from diimine, forming a carbon-centered radical.

-

Step 3 : Radical intermediates react with Se⁰ to form Se- intermediates.

-

Step 4 : Cyclization and aromatization yield the selenadiazole core .

Electrophilic Selenium Intermediates

In the isoselenocyanate route:

-

Selenohydrazones react with N-bromosuccinimide (NBS) to form selenenyl bromide intermediates.

-

Intramolecular cyclization via NaOAc-mediated deprotonation generates the 1,3,4-selenadiazole ring .

Substituent-Directed Reactivity

The 2- and 5-positions are highly tunable:

Biological Activity Modulation

-

Antitumor Agents : 2,5-Diphenyl derivatives inhibit kidney-type glutaminase (IC₅₀ = 0.8–2.1 μM) .

-

Antimicrobials : 2-Amino derivatives show MIC values of 4–16 μg/mL against S. aureus .

Thermotropic Liquid Crystals

-

4-Alkoxy-substituted derivatives exhibit nematic mesophases (ΔT = 40–60°C) due to Se···N noncovalent interactions .

Corrosion Inhibition

Stability and Reactivity Insights

Propiedades

Número CAS |

289-13-4 |

|---|---|

Fórmula molecular |

C2H2N2Se |

Peso molecular |

133.02 g/mol |

Nombre IUPAC |

1,3,4-selenadiazole |

InChI |

InChI=1S/C2H2N2Se/c1-3-4-2-5-1/h1-2H |

Clave InChI |

DOGVCTZWMHHXEX-UHFFFAOYSA-N |

SMILES |

C1=NN=C[Se]1 |

SMILES canónico |

C1=NN=C[Se]1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.